3,5-Difluoro-4-iodobenzaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-iodobenzaldehyde typically involves the iodination of 3,5-difluorobenzaldehyde. One common method is the Sandmeyer reaction, where 3,5-difluorobenzaldehyde is treated with iodine and a copper catalyst under acidic conditions . Another method involves the use of Grignard reagents, where 3,5-difluorobenzaldehyde undergoes a Grignard exchange reaction followed by iodination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Scientific Research Applications
3,5-Difluoro-4-iodobenzaldehyde is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-iodobenzaldehyde depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. The molecular targets and pathways involved are specific to the type of reaction it participates in, such as the palladium-catalyzed cross-coupling in Suzuki-Miyaura reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Iodobenzaldehyde: Lacks the fluorine substituents, which can affect its reactivity and the types of reactions it undergoes.
3,5-Dichloro-4-iodobenzaldehyde: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness
3,5-Difluoro-4-iodobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
3,5-difluoro-4-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNPMPXTPBLXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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